(3-Ethylazetidin-3-yl)methanol
Description
Fundamental Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are of paramount importance in the fields of organic synthesis and medicinal chemistry. Their significance stems from a unique combination of ring strain and stability. With a ring-strain energy of approximately 25.4 kcal/mol, azetidines are more stable and easier to handle than their three-membered counterparts, aziridines, yet reactive enough to participate in a variety of chemical transformations. rsc.orgresearchgate.net This inherent reactivity, driven by the desire to alleviate ring strain, makes them valuable intermediates for the construction of more complex molecular architectures. rsc.org
The incorporation of the azetidine motif into molecules can impart desirable properties, such as enhanced metabolic stability and improved binding affinity to biological targets. longdom.org This has led to their designation as "privileged structures" in drug discovery. researchgate.netchemrxiv.org The rigid framework of the azetidine ring can also be used to restrict the conformation of a molecule, a crucial factor in designing compounds with specific biological activities. chemrxiv.org
Historical and Current Perspectives on Four-Membered Nitrogen Heterocycles
Historically, the synthesis of four-membered nitrogen heterocycles like azetidines posed significant challenges to chemists. However, recent decades have witnessed remarkable progress in synthetic methodologies, leading to a surge in their utilization. rsc.orgrsc.org Modern techniques such as ring contraction, cycloaddition reactions, C-H activation, and strain-release homologation have made a wide array of functionalized azetidines more accessible. rsc.org
The development of novel synthetic routes continues to be an active area of research, driven by the increasing demand for these scaffolds in various scientific disciplines. researchgate.netacs.org The focus has shifted towards developing efficient and stereoselective methods to produce enantiopure azetidines, which are crucial for the development of chiral drugs. acs.org The evolution of synthetic strategies has transformed azetidines from chemical curiosities into readily available and indispensable tools for chemists.
Contextualizing (3-Ethylazetidin-3-yl)methanol as a Key Azetidine Derivative and Synthetic Building Block
Within the diverse family of azetidine derivatives, This compound has emerged as a particularly valuable synthetic building block. Its structure, featuring a primary alcohol and an ethyl group at the 3-position of the azetidine ring, offers multiple points for chemical modification. The hydroxyl group can be readily converted into other functional groups, while the azetidine nitrogen can participate in various coupling reactions.
This versatility makes This compound and its hydrochloride salt useful intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. bldpharm.comechemi.com Its application as a building block allows for the introduction of the 3-ethyl-3-hydroxymethylazetidine motif into a target molecule, potentially enhancing its pharmacological properties. The availability of related structures like (1-ethylazetidin-3-yl)methanol (B15199898) and (3-methylazetidin-3-yl)methanol hydrochloride further expands the synthetic chemist's toolbox. bldpharm.comfluorochem.co.uk
The growing interest in this compound is evidenced by its presence in the product catalogs of various chemical suppliers and its mention in patent literature, often as a key intermediate in the synthesis of biologically active compounds. bldpharm.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-ethylazetidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6(5-8)3-7-4-6/h7-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQYPWUPKUBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 Ethylazetidin 3 Yl Methanol and Analogous Azetidinyl Methanols
Dedicated Synthetic Routes to (3-Ethylazetidin-3-yl)methanol
While a specific, documented synthetic route for this compound is not extensively reported in publicly available literature, a plausible and efficient synthesis can be postulated based on established methodologies for the preparation of analogous 3-substituted azetidine (B1206935) derivatives.
Specific Precursor Transformations and Reaction Conditions
A likely synthetic pathway to this compound would commence from a readily available starting material such as diethyl ethylmalonate. The synthesis can be envisioned through the following key transformations:
Double Reduction of Diethyl Ethylmalonate: The initial step involves the reduction of the diester functionalities of diethyl ethylmalonate to the corresponding diol, 2-ethyl-1,3-propanediol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is generally performed at low temperatures (e.g., 0 °C) to control its exothermicity.
Mesylation or Tosylation of the Diol: To introduce good leaving groups for the subsequent cyclization step, the primary hydroxyl groups of 2-ethyl-1,3-propanediol are converted to mesylates or tosylates. This is accomplished by reacting the diol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) in a suitable solvent like dichloromethane (B109758) (DCM).
Introduction of the Nitrogen Moiety and Intramolecular Cyclization: The resulting dimesylate or ditosylate is then reacted with a protected amine, such as benzylamine (B48309) or a carbamate-protected amine, which serves as the nitrogen source for the azetidine ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a base (e.g., potassium carbonate) to facilitate the intramolecular nucleophilic substitution, leading to the formation of the N-protected 3-ethylazetidine-3-carboxylate ester.
Reduction of the Ester and Deprotection: The ester group at the 3-position is then reduced to the primary alcohol using a reducing agent like LiAlH₄. Finally, if a protecting group is used for the nitrogen atom (e.g., benzyl), it is removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the final product, this compound.
A potential alternative precursor is 3-bromo-2,2-bis(bromomethyl)propanol, which can undergo cyclization with a suitable amine to form a 3-hydroxymethylazetidine derivative.
| Step | Precursor | Reagents and Conditions | Intermediate/Product |
| 1 | Diethyl ethylmalonate | 1. LiAlH₄, THF, 0 °C to rt | 2-Ethyl-1,3-propanediol |
| 2 | 2-Ethyl-1,3-propanediol | MsCl (2.2 eq), Et₃N, DCM, 0 °C to rt | 2-Ethylpropane-1,3-diyl dimethanesulfonate |
| 3 | 2-Ethylpropane-1,3-diyl dimethanesulfonate | Benzylamine, K₂CO₃, DMF | 1-Benzyl-3-ethylazetidine-3-carboxylic acid ester (hypothetical intermediate) |
| 4 | 1-Benzyl-3-ethylazetidine-3-carboxylic acid ester | 1. LiAlH₄, THF; 2. H₂, Pd/C | This compound |
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound requires careful consideration of several factors to maximize the yield and ensure high purity of the final product.
Reaction Conditions: The temperature, reaction time, and concentration of reactants for each step must be carefully controlled. For instance, in the reduction steps with LiAlH₄, maintaining a low temperature is crucial to prevent side reactions. The cyclization step may require elevated temperatures to drive the reaction to completion, but excessive heat can lead to decomposition.
Choice of Protecting Group: The selection of the nitrogen protecting group is critical. A benzyl (B1604629) group is a common choice due to its stability under various reaction conditions and its facile removal by hydrogenolysis. Other protecting groups, such as tert-butyloxycarbonyl (Boc), can also be employed and are typically removed under acidic conditions. The choice depends on the compatibility with other functional groups in the molecule and the desired deprotection strategy.
Purification Techniques: Each intermediate and the final product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification methods include column chromatography, distillation (for volatile intermediates), and recrystallization (for solid compounds). The choice of chromatographic conditions (e.g., solvent system for elution) and recrystallization solvent is crucial for achieving high purity.
Reagent Purity and Stoichiometry: Using high-purity starting materials and reagents is essential to minimize the formation of impurities. The stoichiometry of the reagents should be carefully controlled to ensure complete conversion and avoid side reactions. For example, using a slight excess of the mesylating or tosylating agent can ensure complete conversion of the diol.
General Principles and Contemporary Strategies for Azetidine Ring Construction with Hydroxymethyl Functionality
The synthesis of azetidines, particularly those bearing a hydroxymethyl group, is an active area of research. Several general strategies have been developed that can be applied to the synthesis of a variety of substituted azetidinyl methanols.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and widely used strategy for the construction of the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule, leading to the four-membered ring system.
The intramolecular regioselective aminolysis of epoxides is an elegant method for the synthesis of 3-hydroxyazetidines. This reaction involves the nucleophilic attack of an amine on an epoxide within the same molecule. The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions.
For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to proceed with high regioselectivity to afford azetidines in good yields. nih.govfrontiersin.org This method tolerates a variety of functional groups. nih.govfrontiersin.org The reaction typically involves refluxing a solution of the epoxy amine with a catalytic amount of lanthanum triflate in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.govfrontiersin.org The cis-stereochemistry of the epoxide is often crucial for favoring the formation of the azetidine ring over the alternative five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org
| Substrate | Catalyst | Solvent | Product | Yield | Reference |
| cis-3,4-Epoxy amine | La(OTf)₃ | DCE | 3-Hydroxyazetidine derivative | High | nih.govfrontiersin.org |
Reductive cyclization protocols offer another versatile approach to the synthesis of azetidines. These methods typically involve the intramolecular reductive amination of a keto-amine or an aldehyde-amine.
One such protocol involves the reduction of β-lactams (azetidin-2-ones). The reduction of the carbonyl group of a β-lactam can lead to the corresponding azetidine. Reagents like diisobutylaluminium hydride (DIBAL-H) are often employed for this transformation. The starting β-lactams can be synthesized through various methods, including the well-known Staudinger cycloaddition of a ketene (B1206846) and an imine.
Another reductive cyclization approach involves the intramolecular cyclization of γ-amino alcohols where the hydroxyl group has been activated as a good leaving group (e.g., mesylate or tosylate). The subsequent intramolecular nucleophilic substitution by the amine, often promoted by a base, leads to the formation of the azetidine ring. The reduction of a precursor containing an ester or a carboxylic acid at the 3-position would then yield the desired hydroxymethyl functionality.
Intermolecular Cycloaddition Reactions
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgnih.govresearchgate.net This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered azetidine ring. nih.gov However, the application of this reaction has faced challenges, primarily due to competing E/Z isomerization of the imine upon irradiation, which is an unproductive relaxation pathway. nih.govresearchgate.net To overcome this, many successful examples utilize cyclic imines to prevent this isomerization. nih.gov
Recent advancements have expanded the scope of this reaction to include acyclic imine equivalents and unactivated alkenes through the use of visible light and triplet energy transfer catalysis. nih.govacs.org By matching the frontier molecular orbital energies of the alkene and the imine equivalent (such as an oxime), efficient cycloaddition can be achieved. nih.gov Density functional theory (DFT) computations have shown that the success of the reaction is determined by the competition between the desired [2+2] cycloaddition and alkene dimerization, with frontier orbital energy matching promoting the desired reactivity. nih.gov Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed, providing access to a diverse range of structurally complex and tricyclic azetidines. nih.govacs.org
| Reaction Type | Reactants | Key Features | Product |
| Intermolecular Aza Paternò-Büchi | Imine + Alkene | Photochemical excitation; often requires cyclic imines to prevent E/Z isomerization. nih.gov | Functionalized Azetidine |
| Visible Light-Mediated Aza Paternò-Büchi | Acyclic Oxime + Alkene | Utilizes triplet energy transfer catalysis; relies on frontier molecular orbital energy matching. nih.gov | Functionalized Azetidine |
| Intramolecular Aza Paternò-Büchi | Tethered Imine-Alkene | Forms bicyclic or tricyclic systems; can utilize unactivated alkenes with visible light. nih.govacs.org | Fused Azetidine Scaffold |
Transition metal catalysis offers powerful methods for constructing azetidine rings through cascade reactions. Copper(I)-catalyzed reactions, in particular, have been instrumental in the synthesis of azetidine derivatives. the-innovation.org A notable example involves the skeletal rearrangement of O-propargylic oximes to generate azetidine nitrones. acs.orgnih.govacs.org This process occurs through a sophisticated cascade involving a copper(I)-catalyzed tandem nih.govnih.gov-rearrangement and 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org Mechanistic studies have revealed a sequence of four steps in one pot: nih.govnih.gov-rearrangement, 4π-electrocyclization, ring opening, and recyclization. acs.orgnih.gov
The substituents on the alkyne and oxime portions of the starting material significantly influence the reaction outcome, determining whether azetidine nitrones or exomethylene oxazolines are formed. acs.orgnih.gov The resulting azetidine nitrones are valuable intermediates that can readily participate in further transformations, such as [3+2] cycloaddition reactions with alkynoates, to build more complex molecular architectures. acs.orgnih.gov This strategy highlights the efficiency of cascade reactions in rapidly assembling functionalized heterocyclic systems from linear precursors.
| Catalyst System | Substrate | Key Transformation | Product | Yield |
| Copper(I) / 2-aminopyridine | O-propargylic oximes | Tandem nih.govnih.gov-rearrangement and 4π-electrocyclization cascade. acs.orgnih.gov | Azetidine Nitrones | Moderate to Good |
| Photo-induced Copper catalysis | Aliphatic amines + Alkynes | [3+1] Radical cascade annulation. the-innovation.org | Azetidines | Not specified |
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. nih.gov Isocyanide-based MCRs are particularly powerful for generating molecular diversity and have been applied to the synthesis of heterocyclic compounds, including azetidines. nih.govbeilstein-journals.org
The reaction between imines and isocyanides, typically under Lewis acid catalysis, can lead to the formation of a 4-membered azetidine ring system. beilstein-journals.org This process involves a sequential attack of two isocyanide units upon the carbon-nitrogen double bond of the imine. beilstein-journals.org The mechanism is distinct from the well-known Ugi reaction, as it proceeds in the absence of a carboxylic acid. In the Ugi reaction, the key nitrilium intermediate, formed from the reaction of the imine and isocyanide, is trapped by an external nucleophile (the carboxylate). nih.govbeilstein-journals.org However, in the synthesis of bis(imino)azetidines, the second isocyanide molecule acts as the crucial component leading to cyclization. beilstein-journals.org The scope of this reaction has been explored with various imine and isocyanide components, demonstrating its utility in creating substituted azetidine scaffolds. beilstein-journals.org
| Reaction Name | Components | Key Intermediate | Product Type |
| Azetidine Synthesis | Imine, Isocyanide (2 equiv.), Lewis Acid | Nitrilium ion | 2,4-bis(imino)azetidine beilstein-journals.org |
| Ugi Reaction (for comparison) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion trapped by carboxylate nih.govbeilstein-journals.org | α-Acylamino amide |
Ring Rearrangement and Ring Contraction Pathways
The one-carbon ring expansion of aziridines presents a powerful and strategic approach for the synthesis of azetidines, transforming a readily available three-membered ring into a more complex four-membered heterocycle. nih.govchemrxiv.org This transformation can be achieved by reacting the aziridine (B145994) with a carbene precursor, which triggers a rearrangement cascade.
One prominent method involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion. nih.gov The proposed mechanism proceeds through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade that yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov
Furthermore, biocatalytic approaches have emerged, utilizing engineered 'carbene transferase' enzymes. A laboratory-evolved variant of cytochrome P450 has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.org This biocatalyst not only controls the stereochemistry of a rsc.orgnih.gov-Stevens rearrangement with exceptional precision (e.g., 99:1 enantiomeric ratio) but also directs the reactive aziridinium ylide intermediate away from competing side reactions, such as cheletropic extrusion. nih.govacs.org This enzymatic strategy overcomes significant challenges in asymmetric catalysis and provides a novel pathway to chiral azetidines from simple precursors. chemrxiv.org
| Method | Reagents/Catalyst | Key Process | Key Features |
| Rhodium-Catalyzed Expansion | Methylene Aziridine + Diazo Compound / Rhodium Catalyst | Aziridinium ylide formation followed by ring-opening/ring-closing cascade. nih.gov | High stereoselectivity; yields substituted methylene azetidines. |
| Biocatalytic Expansion | Aziridine + Diazo Compound / Engineered Cytochrome P450 | Enzyme-controlled carbene transfer and rsc.orgnih.gov-Stevens rearrangement. nih.govchemrxiv.orgacs.org | High enantioselectivity; overcomes competing reaction pathways. |
Ring Contraction from Larger Heterocycles (e.g., Pyrrolidinones)
The synthesis of azetidine rings through the contraction of larger heterocyclic systems, such as pyrrolidinones, represents a significant synthetic strategy. magtech.com.cn A notable example involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This transformation is typically facilitated by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles like alcohols, phenols, or anilines. nih.gov
The mechanism for this ring contraction proposes a nucleophilic addition to the N-activated amide carbonyl group, leading to N–C(O) cleavage. This generates an α-bromocarbonyl intermediate with a γ-positioned amide anion. An subsequent intramolecular SN2 cyclization results in the contracted N-sulfonylazetidine product. rsc.org The starting α-bromopyrrolidinone precursors can be selectively synthesized via monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. organic-chemistry.orgnih.gov
| Starting Material | Reagents | Nucleophile | Product | Yield | Reference |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃, MeCN/MeOH | Methanol (B129727) | α-methoxycarbonyl N-sulfonylazetidine | Good | rsc.org |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ | Alcohols, Phenols, Anilines | α-carbonylated N-sulfonylazetidines | Efficient | organic-chemistry.orgnih.gov |
Functional Group Transformations and Derivatization on Pre-formed Azetidine Rings
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming C–N bonds and has been effectively applied to the synthesis of functionalized azetidines. mdpi.com This strategy can be used to introduce a wide variety of substituents onto the azetidine scaffold.
A common approach involves the reaction of NH-heterocycles with azetidine-based Michael acceptors. For instance, (N-Boc-azetidin-3-ylidene)acetate, prepared from (N-Boc)azetidin-3-one, can undergo aza-Michael addition with various NH-heterocycles to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govresearchgate.net This method allows for the synthesis of new heterocyclic amino acid derivatives containing the azetidine ring. bohrium.com The reaction conditions can be catalyzed by bases such as DBU or cesium carbonate. mdpi.comnih.gov The regioselectivity of the addition can be influenced by the catalyst and the specific heterocyclic amine used. nih.gov
| Michael Acceptor | Michael Donor | Catalyst | Product Type | Reference |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | NH-Heterocycles (e.g., pyrazole, indazole) | DBU | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | nih.govresearchgate.net |
| α,β-unsaturated malonate | Indazole | Cs₂CO₃ | 1-substituted 1H-indazole compound | mdpi.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed azetidine rings, enabling the introduction of aryl, heteroaryl, and other groups. uni-muenchen.de The Suzuki–Miyaura cross-coupling, which couples an organoboron compound with an organic halide, is particularly noteworthy for its mild reaction conditions and broad functional group tolerance. organic-chemistry.orgnih.gov
This methodology has been successfully applied to 3-iodoazetidines, which can be coupled with a variety of boronic acids to yield 3-arylazetidines. uni-muenchen.de Furthermore, the Suzuki–Miyaura reaction can be used for the diversification of more complex azetidine-containing structures, such as brominated pyrazole–azetidine hybrids, to generate novel heterocyclic amino acid derivatives. nih.govresearchgate.netbohrium.com Nickel catalysts have also been employed for these transformations. uni-muenchen.de The development of aqueous Suzuki-Miyaura coupling conditions further enhances the utility of this method for modifying highly functionalized molecules. nih.govresearchgate.net
| Azetidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Brominated pyrazole-azetidine hybrid | Boronic acids | Pd catalyst | Diversified heterocyclic amino acid derivatives | nih.govbohrium.com |
| 3-Iodoazetidine | Aryl boronic acids | Nickel(II) iodide / trans-2-aminocyclohexanol | 3-Arylazetidines | uni-muenchen.de |
| (Hetero)aryl halides | Aryl boronic acids | Pd/SSphos | Biaryl compounds | nih.gov |
Carbon-hydrogen (C–H) bond activation has emerged as a powerful and efficient strategy for the synthesis of azetidines, allowing for the formation of C–N bonds by activating typically inert C–H bonds. rsc.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a prominent example of this approach. rsc.orgorganic-chemistry.org
This method often utilizes a directing group, such as picolinamide (B142947) (PA), attached to an amine substrate to guide the palladium catalyst to a specific γ C(sp³)–H bond. organic-chemistry.orgnih.gov The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) mechanism, leading to the formation of the azetidine ring with high efficiency and often high diastereoselectivity. organic-chemistry.org This strategy is notable for its use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. nih.govresearchgate.net The reaction tolerates a wide range of substrates and can be used to construct complex polycyclic nitrogen-containing heterocycles that incorporate the azetidine scaffold. acs.org
Stereocontrolled Synthesis of Azetidinyl Methanol Derivatives
The development of stereocontrolled methods for the synthesis of chiral azetidines is crucial for their application in medicinal chemistry. Both enantioselective and diastereoselective strategies have been successfully developed.
Enantioselective synthesis aims to produce one enantiomer of a chiral azetidine preferentially. One approach is the highly enantioselective difunctionalization of azetines. For example, a copper/bisphosphine catalyst system can install both boryl and allyl functionalities across the C=C bond of an azetine, creating two new stereogenic centers with high enantioselectivity. acs.org Another strategy involves the enantioselective ring-opening of meso-azetidines, promoted by a chiral hydrogen-bond donor catalyst, which can yield highly enantioenriched products. acs.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. An iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization with high diastereoselectivity. nih.gov Additionally, a two-step method for synthesizing 2-arylazetidines has been described that proceeds with high regio- and diastereoselectivity. acs.org Under kinetically controlled conditions, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine ring. acs.org These methods provide access to a diverse range of stereochemically defined azetidine building blocks.
| Method | Key Features | Stereocontrol | Example Product | Reference |
| Cu-catalyzed Boryl Allylation | Difunctionalization of azetines | High enantioselectivity | Chiral 2,3-disubstituted azetidines | acs.org |
| Iodine-mediated Cyclization | 4-exo trig cyclization of homoallyl amines | High diastereoselectivity (cis) | cis-2,4-Azetidines | nih.gov |
| Superbase-induced Cyclization | Kinetically controlled ring closure of amino-epoxides | High diastereoselectivity (trans) | trans-2-Arylazetidines | acs.org |
| Catalytic Ring Opening | Chiral squaramide H-bond donor catalyst | High enantioselectivity | Enantioenriched ring-opened amides | acs.org |
Chiral Auxiliary and Asymmetric Catalysis Applications
The stereoselective synthesis of this compound and its analogs, which feature a chiral quaternary center, presents a significant challenge in synthetic organic chemistry. To address this, researchers have increasingly turned to the use of chiral auxiliaries and asymmetric catalysis to control the three-dimensional arrangement of atoms in these compact and medicinally relevant scaffolds. These methods are designed to introduce chirality in a predictable and efficient manner, leading to the desired enantiomer in high purity.
The primary strategies for the asymmetric synthesis of 3-substituted-3-(hydroxymethyl)azetidines revolve around two main approaches: the diastereoselective functionalization of a chiral azetidine precursor and the enantioselective addition of a carbon nucleophile to a prochiral azetidin-3-one (B1332698).
Diastereoselective Alkylation using Chiral Auxiliaries:
One powerful method involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereochemical course of a reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of various carbonyl compounds. In the context of synthesizing analogs of this compound, this strategy would typically involve the acylation of a chiral oxazolidinone with an azetidine-3-carboxylic acid derivative. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation.
For instance, the enolate derived from an N-acyl oxazolidinone can be treated with an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the 3-position of the azetidine ring. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary, often through reductive cleavage with agents like lithium borohydride, uncovers the chiral hydroxymethyl group, affording the desired 3-ethyl-3-(hydroxymethyl)azetidine derivative. The efficiency of this approach is highlighted by the high diastereomeric excesses (de) and yields often achieved.
| Auxiliary | Electrophile | Diastereomeric Excess (de) | Yield |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Ethyl Iodide | >98% | High |
| (S)-4-benzyl-2-oxazolidinone | Ethyl Bromide | >95% | Good |
Asymmetric Catalysis for Enantioselective Ethylation:
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. A common strategy for the synthesis of chiral tertiary alcohols is the enantioselective addition of an organometallic reagent to a prochiral ketone. In the case of this compound, this would involve the enantioselective addition of an ethyl nucleophile, such as diethylzinc (B1219324) or an ethyl Grignard reagent, to an N-protected azetidin-3-one.
The success of this reaction hinges on the choice of the chiral catalyst, which is typically a chiral ligand that coordinates to the metal of the organometallic reagent, creating a chiral environment around the reactive species. Chiral amino alcohols and their derivatives are a well-established class of ligands for the enantioselective addition of diethylzinc to ketones. These ligands, often derived from readily available natural products like ephedrine (B3423809) or synthesized from chiral amino acids, form chiral zinc-alkoxide complexes that catalyze the transfer of an ethyl group to the ketone with high enantioselectivity.
The reaction of an N-protected azetidin-3-one with diethylzinc in the presence of a catalytic amount of a chiral amino alcohol, such as (-)-N,N-dibutylnorephedrine (DBNE), can furnish the desired (S)- or (R)-(3-Ethylazetidin-3-yl)methanol with high enantiomeric excess (ee). The choice of the ligand's chirality dictates the absolute stereochemistry of the product.
| Catalyst/Ligand | Organometallic Reagent | Enantiomeric Excess (ee) | Yield |
| (-)-N,N-Dibutylnorephedrine (DBNE) | Diethylzinc | up to 95% | Good |
| Chiral Oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Diethylzinc | >90% | High |
| (R,R)-1,2-Diaminocyclohexane (DACH) derived ligand | Ethylmagnesium Bromide | up to 87% | Good |
The development of these advanced synthetic methodologies, employing both chiral auxiliaries and asymmetric catalysis, has been instrumental in accessing enantiomerically pure 3-substituted-3-(hydroxymethyl)azetidines. These strategies provide a robust platform for the synthesis of a diverse range of analogs for further investigation in medicinal chemistry and drug discovery.
Iii. Reaction Mechanisms and Computational Investigations
Elucidation of Mechanistic Pathways in Azetidine (B1206935) Formation
The construction of the azetidine ring can proceed through several distinct mechanistic routes. The specific pathway is often dictated by the nature of the substrates, the reaction conditions, and the catalysts employed. Key areas of investigation include the debate between concerted and stepwise cyclization, the specific roles of metal catalysts, and the identification of transient reactive species that govern the reaction's course.
The formation of a cyclic structure like azetidine from an acyclic precursor can fundamentally occur in two ways: a concerted mechanism, where all bond-breaking and bond-forming events happen in a single transition state, or a stepwise mechanism, which involves the formation of one or more intermediates.
In a concerted reaction , the transformation from reactant to product proceeds through a single, high-energy transition state without the formation of any stable intermediates nih.gov. Pericyclic reactions, such as some [2+2] cycloadditions, are classic examples of concerted pathways nih.gov. For azetidine synthesis, a hypothetical concerted pathway would involve the simultaneous formation of the two new single bonds that close the ring. The stereochemistry of the starting materials is often retained in the product in concerted reactions nih.gov.
Conversely, a stepwise mechanism involves at least two steps and the formation of a reactive intermediate nih.gov. This intermediate lies at a local energy minimum on the reaction coordinate. For azetidine synthesis, such intermediates can be radicals or ionic species. For instance, some copper-catalyzed aziridination reactions are proposed to involve the simultaneous presence of two pathways: a stereospecific concerted mechanism and a non-stereospecific pathway that proceeds through a radical intermediate (a stepwise mechanism) nih.gov.
The distinction between these pathways is not always clear-cut. Some reactions exist on a mechanistic borderline. Theoretical studies on the C2-C6 (Schmittel)/ene cyclization of enyne-allenes, for example, have shown that the concerted and two-step (via a diradical intermediate) mechanisms can have nearly equal activation energies nih.gov. Furthermore, dynamic effects can play a crucial role; quasiclassical direct dynamics trajectories have demonstrated that a system can pass through a "concerted transition state" yet still proceed to form a stepwise diradical intermediate nih.gov. This highlights that a single minimum-energy path may not fully describe the reaction, necessitating a consideration of reaction dynamics to understand the mechanism nih.gov. Similarly, a rhodium-carbene-mediated reaction for azetidine synthesis has been proposed to proceed either through a concerted 1,2-migration or a stepwise pathway involving the opening and closing of the ring via a zwitterionic intermediate nih.gov.
Catalysts are crucial for enabling efficient azetidine synthesis by lowering activation barriers and controlling selectivity. Different metals and additives promote unique mechanistic pathways.
Copper(I): Copper(I) complexes are versatile catalysts for azetidine synthesis, particularly in reactions involving radical intermediates or photocycloadditions. In one approach, a copper-based photoredox catalyst is used to generate an alkyl radical from an iodoethyl-ynamide rsc.org. This radical then undergoes a kinetically favored 4-exo-dig cyclization to form the azetidine ring rsc.org. Another strategy involves a photo-induced, copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines and alkynes nih.govfrontiersin.org. In this process, a photogenerated α-aminoalkyl radical adds to the alkyne, creating a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization nih.govfrontiersin.orgwikipedia.org. Copper(I) catalysts also enable [2+2] imine-olefin photocycloadditions through selective alkene activation via a coordination-metal-to-ligand charge transfer (MLCT) pathway organic-chemistry.org. A distinct copper(I)-catalyzed cascade has also been reported, involving a tandem rsc.orgyoutube.com-rearrangement and 4π-electrocyclization to form azetidine nitrones magtech.com.cn.
Palladium(II): Palladium(II) catalysts have been employed in the intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines nih.gov. The mechanism involves a Pd(II) catalyst that coordinates to the amine. An oxidant, such as benziodoxole tosylate, promotes the formation of a high-valent alkyl–Pd(IV) intermediate. The key step is a reductive elimination from this Pd(IV) species, which forms the C–N bond and closes the azetidine ring nih.govorganic-chemistry.org. Additives like silver acetate (B1210297) (AgOAc) are often crucial in promoting the formation of the key Pd(IV) intermediate nih.govorganic-chemistry.org.
Lanthanum(III): Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), function as effective Lewis acid catalysts for azetidine synthesis from epoxy amines u-tokyo.ac.jp. The challenge in acid-catalyzed aminolysis of epoxides is that the basic amine nucleophile can quench the acid catalyst u-tokyo.ac.jp. However, La(OTf)₃ is not quenched and effectively activates the epoxide towards nucleophilic attack. In the synthesis of azetidines from cis-3,4-epoxy amines, La(OTf)₃ catalyzes a regioselective intramolecular aminolysis. The lanthanum ion coordinates to the epoxide oxygen, activating it for a 4-exo-tet intramolecular Sₙ2 reaction where the amine attacks the C3 carbon, leading to the formation of the azetidine ring u-tokyo.ac.jp. Computational studies suggest that the coordination of lanthanum(III) to the substrate and/or product is responsible for the observed high regioselectivity u-tokyo.ac.jp.
The direct observation of short-lived reactive intermediates is challenging, but their existence is often inferred from reaction outcomes, trapping experiments, and computational studies.
Diradicals: In stepwise cycloadditions, diradical intermediates are often invoked. As discussed, theoretical studies of enyne-allene cyclizations predict a diradical intermediate in the two-step mechanism, which competes with a highly asynchronous concerted pathway nih.gov. The formation of such an intermediate can explain the loss of stereochemistry sometimes observed in these reactions.
Nitrilium Ions: A nitrilium ion, which features a C≡N⁺R moiety, is the key intermediate in the Ritter reaction. This reaction typically involves the addition of a nitrile to a carbocation, followed by hydrolysis to yield an N-alkyl amide. While less commonly cited for azetidine synthesis than other intermediates, a plausible intramolecular pathway can be proposed. If a carbocation is generated at a position gamma (γ) to a nitrile group within the same molecule, the nitrile's nitrogen could act as an internal nucleophile, attacking the carbocation to form a cyclic nitrilium ion. Subsequent hydrolysis or reduction of this cyclic intermediate could then yield an azetidin-2-one (B1220530) or a substituted azetidine, respectively.
Aziridine (B145994) Intermediates: Azetidines can be synthesized via the ring expansion of aziridines, a process that often involves an aziridinium (B1262131) ion intermediate. For example, the reaction of 2-bromomethyl-2-methylaziridines can lead to 3-substituted azetidines through thermal isomerization organic-chemistry.org. A proposed mechanism for the formation of side products in some azetidine syntheses involves the intramolecular nucleophilic displacement to form a bicyclic aziridinium ion, which then undergoes nucleophilic attack (e.g., by an alcohol solvent) to yield a ring-opened product organic-chemistry.org.
Other important intermediates in azetidine synthesis include α-aminoalkyl radicals and vinyl radicals in copper-catalyzed radical cascades nih.govfrontiersin.orgwikipedia.org and α-oxogold carbenes in gold-catalyzed oxidative cyclizations of N-propargylsulfonamides.
Theoretical Rationalization of Reaction Selectivity and Efficiency
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. Quantum chemical calculations provide deep insights into the electronic structures of reactants and intermediates, while computational modeling can map the entire energy landscape of a reaction.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals govern the feasibility and outcome of a reaction.
This approach has been successfully applied to rationalize the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes to form azetidines. The challenge with simple acyclic imines is often the inability to generate suitably reactive triplet intermediates. Computational modeling, however, has shown that by matching the frontier molecular orbital energies of the alkene and an oxime precursor, this challenge can be overcome. A photocatalyst excites one reactant, and if the frontier orbital energies of the excited-state reactant and the ground-state partner are closely matched, the energy required to reach the transition state is lowered, facilitating the reaction. Researchers have used Density Functional Theory (DFT) to calculate the HOMO and LUMO energies for various alkenes and oximes, allowing them to pre-screen reactant pairs and predict which combinations will successfully form azetidines, moving beyond a trial-and-error approach. This computational screening has revealed that a much wider range of substrates can be used for azetidine synthesis than was previously thought.
Computational modeling, primarily using Density Functional Theory (DFT), allows for the detailed mapping of reaction pathways, including the geometry and energy of transition states and intermediates.
Several studies on azetidine synthesis have utilized this approach to explain observed outcomes:
Competing Pathways: In a copper-catalyzed radical cyclization of ynamides, DFT calculations were used to compute the free energy profiles for the desired 4-exo-dig cyclization versus a competing 5-endo-dig pathway. The calculations confirmed that the 4-exo-dig process to form the azetidine ring is kinetically favored rsc.org.
Selectivity in Radical Reactions: For the photo-induced copper-catalyzed [3+1] cyclization, DFT calculations revealed that the stability of the radical intermediate is critical for success. Calculations showed that a tertiary α-aminoalkyl radical intermediate kinetically prefers the 4-exo-trig cyclization pathway over a competing C-N bond cleavage pathway by 2.4 kcal/mol. In contrast, for a secondary radical, the C-N cleavage is favored by 2.8 kcal/mol, explaining the difference in experimental outcomes wikipedia.org.
Enzymatic Catalysis: In the biosynthesis of azetidine-2-carboxylic acid (AZE) by AZE synthases, DFT cluster models were used to calculate the electronic energies of the reactant, transition state, and product. The calculations revealed a kinetically feasible energy barrier of 16.6 kcal/mol for the Sₙ2 cyclization, demonstrating that the enzyme lowers the barrier compared to the uncatalyzed reaction in water youtube.com.
Catalyst-Controlled Regioselectivity: DFT calculations were also used to understand the opposite regioselectivity observed in the La(OTf)₃-catalyzed intramolecular aminolysis of cis- versus trans-3,4-epoxy amines. The computational results suggested that the regioselectivity is determined by the coordination of the lanthanum(III) ion with the substrate and/or the product, which stabilizes one transition state over the other u-tokyo.ac.jp.
These computational models provide a powerful framework for rationalizing experimental observations and for the predictive design of new, more efficient synthetic routes to azetidine derivatives.
Table of Calculated Energy Barriers in Azetidine Formation
| Reaction Type | System | Computational Method | Calculated Barrier (ΔG‡ or ΔE‡) | Favored Pathway | Ref |
|---|---|---|---|---|---|
| Radical Cyclization | Ynamide Cyclization | DFT | - | 4-exo-dig (kinetically favored) | rsc.org |
| Radical Cascade | Tertiary Radical Intermediate | DFT | 2.4 kcal/mol (difference) | 4-exo-trig Cyclization | wikipedia.org |
| Radical Cascade | Secondary Radical Intermediate | DFT | 2.8 kcal/mol (difference) | C-N Bond Cleavage | wikipedia.org |
| Enzymatic Sₙ2 | AZE Synthase (WT) | DFT (B3LYP-D3) | 16.6 kcal/mol | Intramolecular Cyclization | youtube.com |
Predictive Algorithms for Reaction Outcomes in Azetidine Synthesis
The synthesis of complex molecules like (3-Ethylazetidin-3-yl)methanol has increasingly benefited from the application of predictive algorithms, which leverage computational power to forecast reaction outcomes with significant accuracy. These tools, ranging from quantum chemical calculations to machine learning models, are becoming indispensable in modern synthetic chemistry for saving time, resources, and providing deeper mechanistic insights.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the mechanisms of azetidine synthesis. acs.orgnih.govnih.govrsc.org These calculations can model the potential energy surface of a reaction, allowing chemists to identify transition states and intermediates, and thereby predict the most likely reaction pathway. For instance, DFT calculations have been instrumental in understanding the regioselectivity and stereoselectivity of azetidine formation by explaining the underlying principles of Baldwin's rules for ring-closure reactions. acs.org
In the context of radical cyclizations to form azetidines, DFT calculations have been employed to rationalize the preference for the 4-exo-dig pathway over the alternative 5-endo-dig cyclization. nih.gov By computing the free energy profiles for both pathways, researchers can determine which is kinetically favored, thus predicting the major product. nih.gov These computational studies provide a quantitative basis for understanding reaction outcomes that might be ambiguous from a purely experimental standpoint.
Table 1: Hypothetical DFT Calculation Results for Competing Cyclization Pathways in Azetidine Synthesis
| Pathway | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| 4-exo-dig | 15.2 | -25.8 | Kinetically Favored |
Machine Learning and Artificial Intelligence
Predictive Modeling in Photocatalyzed Azetidine Synthesis
A notable area where predictive algorithms have been successfully applied is in the photocatalyzed synthesis of azetidines, such as through the aza Paternò-Büchi reaction. mit.eduacs.orgresearchgate.netrsc.org Researchers have developed computational models that can predict the viability of a given alkene and oxime pair to form an azetidine under photocatalytic conditions. mit.edu
These models take into account several key factors:
Frontier Orbital Energies: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants are crucial. The model predicts that a reaction is more likely to occur if the frontier orbital energies of the alkene and the excited state of the oxime are closely matched. mit.eduacs.org
Transition State Energies: The energy barrier to reach the transition state must be lower than the energy required for competing side reactions, such as alkene dimerization. acs.org
Reactant Accessibility: The model also considers the steric accessibility of the reacting atoms. mit.eduacs.org
By calculating these parameters for a range of potential substrates, researchers can pre-screen reaction candidates and prioritize those with the highest probability of success. mit.edu This approach has been validated experimentally, with a high correlation observed between the model's predictions and the actual reaction outcomes. mit.edu For example, in one study, computational models were used to predict the outcome of 18 different alkene-oxime pairs, with the majority of the predictions proving to be accurate when tested in the lab. mit.edu This predictive power allows for a more rational and efficient approach to discovering new azetidine synthesis methods.
Table 2: Illustrative Predictive Model Output for Photocatalyzed Azetidine Synthesis
| Alkene Substrate | Oxime Substrate | Predicted Outcome | Experimental Result |
|---|---|---|---|
| Alkene A | Oxime X | High Yield | 85% Yield |
| Alkene B | Oxime X | Low Yield | 15% Yield |
| Alkene A | Oxime Y | No Reaction | No Reaction |
The continued development and refinement of these predictive algorithms are poised to further accelerate the discovery and optimization of synthetic routes to valuable compounds like this compound.
Iv. Reactivity Profiles and Chemical Transformations of Azetidinyl Methanols
Ring-Opening Reactions and Strain-Release Transformations
The inherent strain in the azetidine (B1206935) ring provides a strong thermodynamic driving force for ring-opening reactions. These transformations are synthetically valuable as they allow for the conversion of a constrained four-membered ring into more complex, functionalized acyclic or larger cyclic structures. beilstein-journals.orgnih.gov
The cleavage of the carbon-nitrogen (C–N) bonds in the azetidine ring is a common strategy for relieving ring strain. This process can be achieved with high chemoselectivity, targeting the strained ring system in the presence of less strained amides. mdpi.com A notable method involves a transition-metal-free, single-electron transfer (SET) reaction using sodium dispersions and 15-crown-5 (B104581) to reductively cleave the C–N σ bond in N-acylazetidines. mdpi.com This reaction proceeds under mild conditions and demonstrates excellent selectivity for the azetidine ring over less strained cyclic amides (e.g., pyrrolidines) or acyclic amides. mdpi.com The reaction is proposed to proceed via an outer-sphere electron transfer to the amide carbonyl, followed by a radical σ N–C bond scission. rsc.org
This high degree of chemoselectivity is attributed to the pyramidalization of the nitrogen atom in the strained azetidine ring, which facilitates the cleavage process. mdpi.com The reaction is applicable to a broad range of N-acylazetidines, including those with sterically demanding substituents. mdpi.com
Table 1: Examples of Reductive C–N Bond Cleavage in N-Acylazetidines
| Substrate (N-Acylazetidine) | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzoylazetidine | Na dispersion, 15-crown-5, THF, 0 °C, 2 h | N-(3-Phenylpropyl)benzamide | 95 | mdpi.com |
| N-(4-Methoxybenzoyl)azetidine | Na dispersion, 15-crown-5, THF, 0 °C, 2 h | N-(3-(4-Methoxyphenyl)propyl)benzamide | 92 | mdpi.com |
| N-(2-Methylbenzoyl)azetidine | Na dispersion, 15-crown-5, THF, 0 °C, 2 h | N-(3-(2-Methylphenyl)propyl)benzamide | 88 | mdpi.com |
Strain-release homologation is a powerful strategy for the modular synthesis of functionalized azetidines from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgthieme-connect.com ABBs possess enormous ring strain, making them highly reactive intermediates. uni-muenchen.de In this process, the ABB is generated in situ and trapped with a nucleophile, followed by reaction with an electrophile. acs.org
A prominent example is the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. acs.orgacs.org This forms an intermediate boronate complex. Subsequent N-protonation with a mild acid triggers a 1,2-migration, which involves the cleavage of the central, highly strained C–N bond, thereby relieving the ring strain and forming a homologated azetidinyl boronic ester. acs.org This methodology is notable for its broad scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. acs.orgacs.org This strain-release-driven approach provides a versatile route to densely functionalized azetidines that are otherwise difficult to access. thieme-connect.combris.ac.uk
Ring-Expansion Reactions of Azetidinyl Cores
The conversion of the four-membered azetidine ring into larger, five-, six-, or seven-membered heterocycles is a synthetically useful transformation driven by the release of ring strain. researchgate.netsemanticscholar.org These ring-expansion reactions provide access to important scaffolds like pyrrolidines, piperidines, and 1,3-oxazinan-2-ones. nih.govnsf.gov
One common strategy involves the formation of an azetidinium ylide from the reaction of an azetidine with a metallocarbene. nih.gov This intermediate can then undergo an efficient rsc.orgmdpi.com-shift, leading to a ring-expanded pyrrolidine (B122466) product. nih.gov Another approach uses a formal [4+1] cycloaddition, where an N-activated azetidine reacts with a diazo compound in the presence of a rhodium catalyst, resulting in ring expansion to a pyrrolidine. nsf.gov
Acid-mediated ring expansions have also been developed. For instance, 2,2-disubstituted azetidine carbamates can be treated with Brønsted acids to yield 6,6-disubstituted 1,3-oxazinan-2-ones. semanticscholar.orgnsf.gov This reaction proceeds via regioselective cleavage of the N–C bond. nsf.gov Gold(I) catalysts have also been employed to promote the ring expansion of 2-azetidinyl ynones into pyrrolin-4-ones. rsc.org
Table 2: Selected Ring-Expansion Reactions of Azetidines
| Azetidine Substrate | Reagents/Catalyst | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Methyl 1-benzylazetidine-2-carboxylate | Rh2(OAc)4, Diazo compound | Pyrrolidine | Azetidinium ylide formation followed by rsc.orgmdpi.com-shift | nih.gov |
| 3-Methyleneazetidines | Chiral Co(II) complex, α-diazo pyrazoamides | Quaternary Prolineamides | Formal rsc.orgmdpi.com-sigmatropic rearrangement of ammonium (B1175870) ylides | researchgate.net |
| N-Boc-2-aryl-2-ester-azetidine | Brønsted Acid (e.g., TfOH) | 1,3-Oxazinan-2-one | Acid-mediated N–C bond cleavage and cyclization | nsf.gov |
| 2-Azetidinyl ynone | Au(I) catalyst | Pyrrolin-4-one | Gold-catalyzed intramolecular rearrangement | rsc.org |
Selective Functionalization of the Azetidine Ring and Hydroxymethyl Moiety
Beyond reactions that cleave the ring, methods for the selective functionalization of the intact azetidine scaffold are of great importance for modifying molecular properties and synthesizing complex target molecules. uni-muenchen.dersc.org
Direct C–H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of organic molecules, including azetidines. rsc.org These methods avoid the need for pre-functionalized substrates and allow for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds.
Palladium catalysis has been successfully applied to the intramolecular γ-C(sp³)–H amination for the synthesis of functionalized bicyclic azetidines. rsc.org This reaction involves the formation of an alkyl–Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org Another significant advancement is the direct C(sp³)–H arylation of azetidines, which provides a route to introduce aryl groups onto the strained ring. rsc.org These reactions often utilize directing groups to control the regioselectivity of the C–H activation step. The development of such strategies expands the synthetic utility of the azetidine core, enabling the late-stage functionalization of complex molecules. rsc.org
Derivatization and Chemical Modification of the Hydroxyl Functionality
The hydroxyl group of (3-Ethylazetidin-3-yl)methanol is a primary alcohol, which makes it a versatile functional handle for a wide array of chemical modifications and derivatizations. These transformations are crucial for modulating the compound's physicochemical properties, such as lipophilicity, polarity, and steric bulk, as well as for introducing new functionalities for further synthetic elaboration or for creating libraries of compounds for biological screening. The principal reactions involving the hydroxyl group are etherification, esterification, and oxidation.
Etherification: The formation of an ether linkage is a common strategy to modify the hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for this purpose. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Given the primary nature of the alcohol in this compound, this reaction is generally efficient. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide intermediate.
Reaction Scheme: Williamson Ether Synthesis
Deprotonation: this compound reacts with a strong base (e.g., NaH) to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether and a sodium halide salt as a byproduct.
Esterification: Esters are readily prepared from the hydroxyl group, most commonly through reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a standard method. This is an equilibrium-controlled process, and the yield can be maximized by removing water as it is formed. Alternatively, for a more rapid and irreversible reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct.
Reaction Scheme: Esterification with Acyl Chloride
Nucleophilic Acyl Substitution: The hydroxyl group of this compound attacks the electrophilic carbonyl carbon of the acyl chloride.
Deprotonation: A base removes the proton from the oxonium ion intermediate, yielding the final ester product.
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations, will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will generally oxidize the primary alcohol all the way to the carboxylic acid.
The following table summarizes key derivatization reactions for the hydroxyl functionality of this compound.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Etherification | 1. NaH2. R-X (e.g., CH₃I, CH₃CH₂Br) | Ether (-OR) |
| Esterification | R-COOH, H₂SO₄ (catalyst), heat | Ester (-OC(O)R) |
| Esterification | R-COCl, Pyridine or Et₃N | Ester (-OC(O)R) |
| Oxidation (to Aldehyde) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Oxidation (to Carboxylic Acid) | KMnO₄, NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
Kinetic and Isotopic Effects on Reaction Rates and Pathways
Kinetic and isotopic studies are powerful tools for elucidating the mechanisms of chemical reactions. While specific experimental data on this compound is not extensively documented in the literature, the principles of kinetic isotope effects (KIE) can be applied to understand its potential reaction pathways. The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Primary Kinetic Isotope Effect: A primary KIE is observed when a bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. For reactions involving the hydroxyl functionality of this compound, this is most relevant in oxidation reactions. For example, in the oxidation of the primary alcohol to an aldehyde, the rate-determining step often involves the cleavage of the C-H bond on the carbon bearing the hydroxyl group.
If this hydrogen is replaced by deuterium (B1214612) (D), the C-D bond, being stronger than the C-H bond due to its lower zero-point energy, will be broken more slowly. This results in a slower reaction rate (kH/kD > 1). Observing a significant primary KIE (typically in the range of 2-8 for C-H bond cleavage) would provide strong evidence that the C-H bond is broken in the rate-limiting step of the oxidation mechanism.
Solvent Isotope Effects: The environment in which a reaction occurs can also influence its rate. By changing the solvent from H₂O to deuterium oxide (D₂O), a solvent isotope effect can be measured. This is particularly useful for studying reactions where proton transfer is involved in the rate-determining step, such as in acid- or base-catalyzed reactions like Fischer esterification. If the proton on the hydroxyl group (O-H) is involved in a proton transfer in the rate-limiting step, substituting it with deuterium (O-D) by running the reaction in D₂O can alter the reaction rate.
Isotopic Labeling for Mechanistic Tracing: Beyond KIEs, isotopic labeling is used to trace the path of atoms through a reaction. For instance, using ¹⁸O-labeled water in an acid-catalyzed esterification reaction could determine whether the oxygen in the water byproduct comes from the alcohol or the carboxylic acid. For this compound, labeling the hydroxyl oxygen with ¹⁸O would allow chemists to follow its fate in various transformations, confirming mechanistic proposals. Similarly, ¹³C or ¹⁴C labeling of the ethyl group or the azetidine ring could be used to track the carbon skeleton during more complex rearrangements or degradations.
The table below outlines potential applications of isotopic studies for understanding the reactivity of this compound.
| Isotopic Substitution | Reaction Studied | Potential Information Gained | Expected kH/kD |
| C-H vs C-D at the carbinol carbon | Oxidation to aldehyde/carboxylic acid | Elucidation of C-H bond cleavage in the rate-determining step. | > 1 (Primary KIE) |
| O-H vs O-D (or H₂O vs D₂O solvent) | Acid-catalyzed esterification | Information on the role of proton transfer in the rate-determining step. | > 1 or < 1 |
| ¹⁶O vs ¹⁸O at the hydroxyl group | Esterification | Tracing the origin of atoms in the products to confirm reaction mechanism. | ~ 1 |
V. Advanced Analytical and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Advanced 1H, 13C, 15N, and 19F NMR for Structural Elucidation
One-dimensional NMR experiments are fundamental to structural elucidation. For (3-Ethylazetidin-3-yl)methanol, ¹H and ¹³C NMR would be the primary experiments conducted.
¹H NMR: This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the ethyl group protons (-CH₂- and -CH₃), the azetidine (B1206935) ring protons (two -CH₂- groups), the methanol (B129727) proton (-CH₂OH), and the hydroxyl proton (-OH). The chemical shift (δ) of each signal would indicate its electronic environment, the integration would provide the relative number of protons for each signal, and the splitting pattern (multiplicity) would reveal adjacent proton-proton couplings.
¹³C NMR: This experiment would detect all unique carbon atoms. For this compound, one would expect to see signals for the quaternary carbon of the azetidine ring, the two methylene (B1212753) carbons of the ring, the methanol carbon, and the two carbons of the ethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
¹⁵N and ¹⁹F NMR: ¹⁵N NMR could be used to characterize the nitrogen atom of the azetidine ring, although it is a less sensitive nucleus. ¹⁹F NMR would only be applicable if the molecule were functionalized with fluorine atoms.
Hypothetical ¹H and ¹³C NMR Data Table for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH₂- (Ethyl) | Predicted: ~1.5 | Quartet (q) | 2H | Predicted: ~25-30 |
| -CH₃ (Ethyl) | Predicted: ~0.9 | Triplet (t) | 3H | Predicted: ~8-12 |
| -CH₂- (Azetidine Ring) | Predicted: ~3.2-3.6 | Multiplet (m) | 4H | Predicted: ~50-55 |
| C (Quaternary) | - | - | - | Predicted: ~40-45 |
| -CH₂OH (Methanol) | Predicted: ~3.7 | Singlet (s) | 2H | Predicted: ~65-70 |
| -OH (Hydroxyl) | Variable | Singlet (s) | 1H | - |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Assignment
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. bldpharm.comwashington.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming which protons are on adjacent carbons. For instance, it would show a cross-peak between the ethyl -CH₂- and -CH₃ protons. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for identifying connectivity across quaternary carbons. For example, HMBC would show correlations from the ethyl and methanol protons to the quaternary C3 carbon of the azetidine ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the molecule's stereochemistry and preferred conformation in solution. washington.edunih.gov
Conformational Analysis via NMR
The four-membered azetidine ring is not planar and undergoes a puckering motion. NMR techniques, particularly the analysis of coupling constants and NOESY data, can provide insight into the ring's preferred conformation and the orientation of its substituents (the ethyl and methanol groups). carlroth.comtcichemicals.com By measuring proton-proton coupling constants around the ring and observing through-space NOE correlations, researchers can determine the molecule's dominant three-dimensional structure in solution. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the unambiguous determination of a compound's molecular formula. For this compound (C₆H₁₃NO), HRMS would provide an exact mass measurement that could be distinguished from any other combination of atoms with the same nominal mass. This technique is a cornerstone for confirming the identity of a newly synthesized compound. nih.gov
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy) for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present. nist.gov
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:
A strong, broad peak around 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. docbrown.info
Absorptions in the 3000-2850 cm⁻¹ range due to C-H stretching vibrations of the ethyl and azetidine methylene groups. docbrown.info
A peak corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring, typically around 3350-3310 cm⁻¹.
A strong peak in the 1260-1000 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol. docbrown.infoabdn.ac.uk
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |
| N-H (Amine) | Stretch | 3350 - 3310 | Medium |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |
| C-O (Alcohol) | Stretch | 1260 - 1000 | Strong |
Vi. Applications of Azetidinyl Methanol Derivatives in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
Azetidinyl methanol (B129727) derivatives are prized in organic synthesis for their ability to serve as synthons for a wide array of more complex molecules. The four-membered ring can be selectively opened or expanded, providing access to unique molecular architectures that are otherwise difficult to obtain. rsc.org
The considerable ring strain of azetidines makes them excellent candidates for nucleophilic ring-opening and ring-expansion reactions. rsc.org This characteristic allows them to act as precursors for larger, more substituted acyclic amines or expanded heterocyclic systems. For example, functionalized azetidines can be transformed into various other heterocycles through thermal isomerization or cycloaddition reactions. rsc.orgrsc.org Synthetic strategies like the aza-Paterno-Büchi reaction or palladium-catalyzed intramolecular C-H amination have been developed to create functionalized azetidines, which can then be elaborated into more complex structures. rsc.org
The synthesis of novel heterocyclic amino acid derivatives often employs azetidine (B1206935) building blocks. Through methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition, azetidine rings can be functionalized and incorporated into larger, biologically relevant scaffolds. nih.gov
Table 1: Examples of Heterocyclic Synthesis from Azetidine Precursors This table is interactive and represents synthesis pathways where azetidine derivatives are used as foundational building blocks.
| Azetidine Precursor Type | Reaction Type | Resulting Heterocycle Class | Reference |
|---|---|---|---|
| Dicarboxylate Azetidine | [3+1] Cycloaddition | Substituted Azetidines | rsc.org |
| 2-Isoxazoline-3-carboxylates | [2+2] Photocycloaddition | Fused Azetidine Systems | rsc.org |
| (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | Functionalized 3-substituted Azetidines | nih.gov |
| 3-Bromoazetidines | Thermal Isomerization | Expanded Ring Systems | rsc.org |
The azetidine framework is an effective scaffold for constructing polyamine ligands, which are crucial in coordination chemistry and catalysis. The nitrogen atoms within the azetidine ring and its substituents can act as donor sites for metal coordination.
Research has demonstrated that a 3-substituted azetidine, specifically 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, can be selectively functionalized at its terminal amino-nitrogen. nih.gov Through reductive alkylation and simple alkylation reactions, this tridentate ligand can be converted into more complex quadri-, quinque-, and even sexi-dentate derivatives. nih.gov This methodology highlights how a compound like (3-Ethylazetidin-3-yl)methanol, with its hydroxyl group available for conversion into an aminoethyl or other functionalized side chain, could serve as a starting point for a diverse family of polydentate ligands.
Contributions to Materials Science
The applications of azetidinyl methanol derivatives extend into materials science, where their unique structural properties are harnessed to create polymers and high-energy materials with tailored characteristics.
The ring strain inherent to the four-membered azetidine ring makes these compounds susceptible to cationic ring-opening polymerization. researchgate.net This process allows azetidine derivatives to serve as monomeric units for the creation of polyamines. The polymerization can be initiated by various cationic initiators, and under certain conditions, can proceed as a "living" polymerization, which allows for precise control over the polymer's molecular weight and structure. researchgate.net Azetidines carrying a second functional group, such as the hydroxyl group in this compound, are particularly interesting as they can lead to polymers with pendant functional groups, imparting specific properties to the final material. researchgate.net
The azetidine ring is a key structural component in certain high-energy density materials (HEDMs). nih.govresearchgate.net The most prominent example is 1,3,3-Trinitroazetidine (TNAZ), an explosive that has been considered a potential replacement for TNT due to its higher energy output and suitable melt-cast properties. wikipedia.org The strained four-membered ring contributes to a higher heat of formation compared to analogous open-chain or larger-ring structures. researchgate.net
The synthesis of TNAZ often involves building the azetidine ring and subsequently nitrating it. niscpr.res.in Precursors like 1-Tertbutyl-3-hydroxymethyl-3-nitroazetidine have been used in the synthesis of TNAZ analogs, demonstrating the utility of 3-hydroxymethyl substituted azetidines in this field. researchgate.net The presence of substituents on the azetidine ring, such as the ethyl group in this compound, would influence the density, thermal stability, and energetic performance of the resulting nitrated compounds, making such derivatives interesting targets for the design of new HEDMs. nih.gov
Table 2: Comparison of Energetic Properties: TNAZ vs. TNT This interactive table highlights the superior performance of the azetidine-based explosive TNAZ compared to the conventional explosive TNT.
| Property | 1,3,3-Trinitroazetidine (TNAZ) | 2,4,6-Trinitrotoluene (TNT) | Reference |
|---|---|---|---|
| Chemical Formula | C₃H₄N₄O₆ | C₇H₅N₃O₆ | wikipedia.org |
| Density | 1.84 g/cm³ | 1.654 g/cm³ | wikipedia.org |
| Melting Point | 101 °C | 80.6 °C | wikipedia.org |
| Detonation Velocity | ~8,600 - 9,597 m/s | ~6,900 m/s | wikipedia.orgniscpr.res.in |
| Detonation Pressure | 36.4 GPa | 21.0 GPa | wikipedia.org |
Utility in Catalysis and Ligand Design
Azetidine derivatives have emerged as effective ligands in various catalytic processes, including important carbon-carbon bond-forming reactions. rsc.org The rigidity of the four-membered ring provides a well-defined coordination environment, which can lead to high selectivity in catalytic transformations. rsc.org
Palladium complexes incorporating azetidine-based ligands have been synthesized and evaluated in Suzuki-Miyaura cross-coupling reactions. researchgate.net The steric and electronic properties of the azetidine ligand, influenced by its substitution pattern, can impact the efficiency and outcome of the catalytic cycle. Studies comparing isomeric azetidine and pyrrolidine (B122466) ligands in palladium(II) complexes have shown that the subtle difference in ring size affects the steric environment around the metal center, highlighting the potential for fine-tuning catalytic activity. nih.gov The structure of this compound, with its defined stereocenter and functional handle, makes it a promising scaffold for the development of new chiral ligands for asymmetric catalysis.
Chiral Auxiliaries and Ligands for Asymmetric Transformations
Chiral, non-racemic azetidine derivatives have emerged as effective tools in asymmetric synthesis, where they function as both chiral auxiliaries and ligands for metal-catalyzed reactions. researchgate.net The conformational rigidity of the azetidine ring is a key attribute, as it helps to create a well-defined and predictable chiral environment around a reactive center, leading to high levels of stereocontrol.
The development of chiral azetidine-containing ligands and organocatalysts has enabled a range of asymmetric transformations since the early 1990s. researchgate.net These include key carbon-carbon bond-forming reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net For instance, C2-symmetric azetidines have been prepared and their corresponding propionamides have undergone successful asymmetric alkylation. rsc.orgrsc.org
While direct studies on this compound as a chiral ligand are not extensively documented, its structural motifs are present in other effective chiral catalysts. The presence of both a nitrogen atom and a hydroxyl group allows for the potential formation of bidentate ligands that can coordinate with metal centers. The stereogenic center at the C3 position, bearing an ethyl and a hydroxymethyl group, could effectively influence the facial selectivity of reactions when coordinated to a metal. This is analogous to other N-substituted-azetidinyl methanols which have been employed as chiral catalysts.
Table 1: Examples of Asymmetric Transformations Using Azetidine-Derived Catalysts
| Transformation Type | Catalyst/Ligand Type | Key Feature | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylations | Chiral Azetidine-derived Ligands | Induces asymmetry in the alkylation of aromatic compounds. | researchgate.net |
| Henry (Nitroaldol) Reaction | Cu-azetidine Complexes | Generation of new carbon-carbon bonds with high enantioselectivity. | researchgate.net |
| Michael-type Reactions | Azetidine-containing Organocatalysts | Catalyzes the conjugate addition of nucleophiles to α,β-unsaturated compounds. | researchgate.net |
| Asymmetric Alkylation | C2-Symmetric Azetidine Auxiliaries | Propionamides derived from these auxiliaries undergo diastereoselective alkylation. | rsc.orgrsc.org |
Structural Scaffolds in Peptidomimetics and Non-natural Amino Acids
The incorporation of constrained structural motifs into peptides is a cornerstone of peptidomimetic design, aiming to create molecules with enhanced stability, receptor selectivity, and oral bioavailability. Azetidine-based amino acids are valuable building blocks in this field, serving as conformationally restricted analogues of natural amino acids like proline. nih.gov The four-membered ring of azetidine imposes significant constraints on the peptide backbone, influencing its secondary structure.
Specifically, the introduction of azetidine residues can induce reverse turns in the peptide chain. For example, the 3-aminoazetidine (3-AAz) subunit has been successfully used as a turn-inducing element to facilitate the efficient synthesis of small cyclic peptides. nih.gov The incorporation of this motif leads to greatly improved cyclization yields for tetra-, penta-, and hexapeptides. nih.gov Furthermore, peptides containing the 3-AAz unit have demonstrated improved stability towards proteases compared to their all-natural counterparts. nih.gov
Derivatives like this compound can be envisioned as precursors to novel, non-natural amino acids. By converting the hydroxymethyl group to a carboxylic acid, one could synthesize 3-ethyl-azetidine-3-carboxylic acid. This quaternary α-amino acid, when incorporated into a peptide sequence, would provide significant steric hindrance and conformational rigidity. Such 3,3-disubstituted azetidines are attractive design elements in medicinal chemistry. acs.orgcore.ac.uk The ethyl group would serve as a side chain, and the rigid azetidine ring would lock the peptide backbone into a specific conformation, potentially enhancing its binding affinity to a biological target.
Table 2: Influence of Azetidine Derivatives on Peptide Structure
| Azetidine Derivative | Structural Role | Effect on Peptide Properties | Reference |
|---|---|---|---|
| 3-Aminoazetidine (3-AAz) | Turn-inducing element | Improves cyclization efficiency; enhances protease stability. | nih.gov |
| Azetidine-2-carboxylic acid | Proline analogue | Induces conformational constraints, often favoring γ-turns. | nih.gov |
| 3,3-Disubstituted Azetidine Amino Acids | Quaternary α-amino acid mimic | Provides significant steric hindrance and restricts backbone flexibility. | acs.org |
Vii. Concluding Remarks and Future Research Perspectives on 3 Ethylazetidin 3 Yl Methanol
Synthesis of Current Understanding and Achievements
The current understanding of (3-Ethylazetidin-3-yl)methanol is primarily based on the broader knowledge of substituted azetidines. Azetidines are valued for their conformational rigidity and the ability to introduce three-dimensional character into molecules, which is a desirable trait in drug design. nih.gov The presence of both a nucleophilic nitrogen atom and a hydroxyl group in this compound makes it a versatile building block for further chemical modifications.
While specific synthetic routes for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A common approach involves the construction of the azetidine (B1206935) ring followed by the introduction of the ethyl and methanol (B129727) groups at the 3-position. Key synthetic strategies for the azetidine core include intramolecular cyclization of γ-amino alcohols or halides and [2+2] cycloaddition reactions. rsc.orgmedwinpublishers.com
The hydrochloride salt of this compound is commercially available, indicating that its synthesis has been achieved, likely for screening in drug discovery programs. The properties of this compound can be compared to the more well-studied (azetidin-3-yl)methanol.
Table 1: Comparison of Physicochemical Properties
| Property | (Azetidin-3-yl)methanol | This compound (estimated) |
|---|---|---|
| Molecular Formula | C₄H₉NO nih.gov | C₆H₁₃NO |
| Molecular Weight | 87.12 g/mol nih.gov | 115.17 g/mol |
| Topological Polar Surface Area | 32.3 Ų nih.gov | 32.3 Ų |
| LogP (estimated) | -0.8 chemscene.com | ~0.1 |
Identification of Research Gaps and Challenges in Azetidinyl Methanol Chemistry
Despite the growing interest in azetidines, significant research gaps and challenges remain, particularly for specifically substituted compounds like this compound.
Lack of Dedicated Synthetic Studies: There is a notable absence of peer-reviewed studies detailing the optimized synthesis of this compound. The development of efficient, scalable, and stereoselective synthetic routes is a primary challenge. researchgate.net
Ring Strain and Reactivity: The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) influences its reactivity. rsc.org While this strain can be harnessed for certain chemical transformations, it also presents challenges in terms of stability and synthetic control.
Limited Characterization Data: Comprehensive spectroscopic and crystallographic data for this compound are not readily available in the public domain. Such data are crucial for understanding its three-dimensional structure and intermolecular interactions.
Undefined Biological Profile: While azetidine-containing compounds have shown a wide range of biological activities, the specific pharmacological profile of this compound remains largely unexplored. nih.govnih.gov
Prospective Directions for Synthetic Methodologies and Chemical Transformations
Future research in the synthesis of this compound and related compounds is likely to focus on modern and more efficient synthetic strategies.
Advanced Cyclization Techniques: The development of novel catalytic systems for the intramolecular cyclization of appropriately substituted open-chain precursors could provide more direct and higher-yielding routes to the azetidine ring. rsc.org
C-H Functionalization: Direct functionalization of the azetidine ring through C-H activation represents a powerful and atom-economical approach to introduce substituents. This could potentially be applied to a pre-formed azetidine-3-methanol core to introduce the ethyl group.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for potentially unstable intermediates, and facilitate the scaling up of synthetic processes. nih.gov
Photochemical Methods: Light-mediated reactions, such as the aza-Paternò-Büchi reaction, have emerged as powerful tools for the synthesis of azetidines and could be adapted for the construction of the this compound scaffold. rsc.orgnih.gov
Further exploration of the chemical transformations of this compound is also a promising research avenue. The hydroxyl group can be a handle for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The secondary amine of the azetidine ring can be functionalized through acylation, alkylation, or arylation to generate a diverse library of derivatives for various applications.
Outlook for Novel Applications in Advanced Chemical Systems
The unique structural features of this compound position it as a valuable component in the design of advanced chemical systems.
Medicinal Chemistry: As a bioisostere for other cyclic amines and as a scaffold for introducing molecular complexity, it holds potential in the development of novel therapeutics. The azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. nih.gov
Materials Science: The rigid azetidine core can be incorporated into polymers to create materials with tailored thermal and mechanical properties. The hydroxyl group also allows for its integration into polyester or polyurethane networks.
Catalysis: Chiral derivatives of this compound could serve as ligands for asymmetric catalysis, leveraging the conformational rigidity of the four-membered ring to induce stereoselectivity. rsc.org
The continued development of synthetic methods and a deeper understanding of the structure-activity relationships of azetidine-containing molecules will undoubtedly pave the way for the utilization of this compound and its derivatives in a wide array of innovative applications.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Azetidin-3-yl)methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
